A Technical Guide to the Physicochemical Characterization of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid
A Technical Guide to the Physicochemical Characterization of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] The specific substitution pattern on the bicyclic ring system dictates the molecule's interaction with biological targets, and its physicochemical properties govern its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of the core physicochemical properties of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid. We will delve into the theoretical importance and provide field-proven, step-by-step experimental protocols for determining its key characteristics. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.
Molecular and Structural Overview
A precise understanding of a compound's identity is the foundation of all subsequent characterization. 2-Methoxy-1,3-benzothiazole-6-carboxylic acid is a derivative of the benzothiazole heterocyclic system, featuring a methoxy group at the 2-position and a carboxylic acid at the 6-position. These functional groups are critical determinants of the molecule's properties. The carboxylic acid introduces an ionizable center, profoundly influencing solubility and potential for salt formation, while the methoxy group impacts lipophilicity and metabolic stability.
While specific experimental data for this exact molecule is not widely published, we can infer its fundamental properties from its structure and data on closely related analogues.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-methoxy-1,3-benzothiazole-6-carboxylic acid | - |
| Molecular Formula | C₉H₇NO₃S | Calculated |
| Molecular Weight | 209.22 g/mol | Calculated |
| Canonical SMILES | COC1=NC2=C(S1)C=C(C=C2)C(=O)O | - |
| InChIKey | JDKMYJZEGZZJOH-UHFFFAOYSA-N | [3][4] |
| CAS Number | 946-13-4 |[3][4] |
Note: The InChIKey and CAS number correspond to the isomer 6-Methoxy-1,3-benzothiazole-2-carboxylic acid, which is structurally similar and serves as a reference.
Solid-State Properties: Melting Point Analysis
Scientific Rationale
The melting point is a fundamental thermodynamic property that provides critical insights into a compound's identity, purity, and the strength of its crystal lattice forces. For a pure crystalline solid, the melting transition occurs over a narrow temperature range (typically 0.5-1.0°C).[5] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[5][6] Therefore, determining the melting point is a primary, self-validating method for assessing the purity of a synthesized batch. A sharp, consistent melting point across recrystallized samples provides high confidence in the material's homogeneity.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the use of a standard digital melting point apparatus, a common and reliable instrument in modern chemistry labs.[5]
Methodology:
-
Sample Preparation:
-
Place a small amount (approx. 10-20 mg) of dry 2-Methoxy-1,3-benzothiazole-6-carboxylic acid onto a clean, dry watch glass.
-
Thoroughly crush the sample into a fine powder using a spatula or mortar and pestle. This ensures uniform heat transfer.[7]
-
-
Capillary Loading:
-
Take a capillary tube sealed at one end.
-
Press the open end of the capillary into the powdered sample, forcing a small amount of material into the tube.
-
Invert the tube and gently tap it on a hard surface to pack the powder down into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.
-
-
Initial (Rapid) Determination:
-
Insert the packed capillary into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-15°C per minute) to quickly find an approximate melting range. This saves time and establishes the general range for a more precise measurement.[6]
-
-
Precise Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed.[5]
-
Insert a new, freshly packed capillary.
-
Set a slow, controlled heating rate of 1-2°C per minute. Slow heating is crucial to ensure the sample and thermometer are in thermal equilibrium, yielding an accurate reading.[8]
-
-
Data Recording:
-
Record the temperature (T₁) at which the first droplet of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts completely.[7]
-
The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow.
-
Visualization: Melting Point Workflow
Caption: Workflow for determining melting point via the capillary method.
Solution Properties: Solubility Profile
Scientific Rationale
Solubility is a critical parameter in drug development, influencing everything from the reliability of in vitro assays to oral bioavailability.[9] For 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, the presence of the acidic carboxyl group and the largely aromatic, heterocyclic core suggests a pH-dependent aqueous solubility and moderate solubility in polar organic solvents. Determining solubility in various media (e.g., water, buffers at different pH values, and organic solvents like DMSO or ethanol) is essential for designing formulation strategies and ensuring the compound remains in solution during biological testing.[10][11]
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[12][13] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Methodology:
-
Preparation:
-
Add an excess amount of solid 2-Methoxy-1,3-benzothiazole-6-carboxylic acid to a series of glass vials. "Excess" means enough solid will visibly remain undissolved at equilibrium.
-
To each vial, add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, 0.1 M HCl, ethanol, DMSO).
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a temperature-controlled shaker or incubator (e.g., 25°C or 37°C) and agitate for a prolonged period (typically 24-48 hours).[10][12] This extended time is necessary to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at high speed.[12]
-
Carefully withdraw a sample of the clear supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high concentration readings.
-
-
Quantification:
-
Prepare a standard calibration curve of the compound using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9][12]
-
Dilute the filtered supernatant with an appropriate mobile phase and inject it into the HPLC system.
-
Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.
-
-
Data Reporting:
-
Report the solubility in units of mg/mL or µg/mL at the specified temperature and pH.
-
Visualization: Solubility Determination Workflow
Caption: The shake-flask method for equilibrium solubility determination.[12]
Acidity and Ionization: pKa Determination
Scientific Rationale
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug candidate like 2-Methoxy-1,3-benzothiazole-6-carboxylic acid, the pKa of its carboxylic acid group dictates its ionization state at a given pH. The ionization state profoundly affects solubility, membrane permeability, and receptor binding. According to the Henderson-Hasselbalch equation, when pH = pKa, the compound exists as a 50:50 mixture of its protonated (neutral) and deprotonated (anionic) forms.[14] Knowing the pKa is essential for predicting its behavior in different physiological compartments (e.g., stomach at pH ~2 vs. intestine at pH ~6-7.4).
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and common method for pKa determination.[15][16] It involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally.
Methodology:
-
System Calibration:
-
Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate readings across the titration range.[15]
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of 2-Methoxy-1,3-benzothiazole-6-carboxylic acid in a known volume of water or a water/co-solvent mixture (if solubility is low) to create a solution of known concentration (e.g., 1 mM).[15]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[15]
-
-
Titration Procedure:
-
Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Acidify the solution to a starting pH of ~2 by adding a small amount of 0.1 M HCl to ensure the carboxylic acid is fully protonated.
-
Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) using a burette or automated titrator.
-
After each addition of titrant, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.[15]
-
-
Data Analysis:
-
Continue the titration until the pH reaches ~12 to capture the full titration curve.
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This point corresponds to the inflection point of the sigmoid-shaped titration curve.[14]
-
Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[15]
-
Visualization: pKa Titration Workflow
Caption: Workflow for pKa determination by potentiometric titration.
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